molecular formula C21H32ClNO6 B4041103 1-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid

1-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid

Cat. No.: B4041103
M. Wt: 429.9 g/mol
InChI Key: NUNQBXXHTMWRIL-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with chloro, dimethylphenoxy, and ethoxy groups, and is combined with oxalic acid.

Scientific Research Applications

1-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2,3-dimethylphenol with an appropriate ethylene oxide derivative under basic conditions to form the phenoxy intermediate.

    Alkylation of Piperidine: The phenoxy intermediate is then reacted with 3,5-dimethylpiperidine in the presence of a suitable base and solvent to form the desired piperidine derivative.

    Oxalic Acid Addition: Finally, the piperidine derivative is treated with oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell membranes, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.

    Gene Expression: Modulating the expression of genes involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;hydrochloride
  • 1-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;acetate

Uniqueness

1-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its oxalic acid salt form may offer distinct solubility and stability properties compared to other similar compounds.

Properties

IUPAC Name

1-[2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30ClNO2.C2H2O4/c1-14-11-15(2)13-21(12-14)7-8-22-9-10-23-19-6-5-18(20)16(3)17(19)4;3-1(4)2(5)6/h5-6,14-15H,7-13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNQBXXHTMWRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOCCOC2=C(C(=C(C=C2)Cl)C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
Reactant of Route 6
1-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid

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